1-O-Hexadecylglycerol

Content Navigation

Researchers and formulators seeking reproducible ether lipid synthesis avoid unstable ester analogs and crude mixtures. 1-O-Hexadecylglycerol (chimyl alcohol) provides a defined C16 alkyl chain with a robust ether linkage, enabling exact control over membrane packing and drug release kinetics. • Stable ether bond: resists hydrolysis, ensuring precursor integrity for PAF-antagonist synthesis. • Defined C16 chain: guarantees reproducible lipid nanoparticle phase behavior. Supplied at ≥98% purity with analytical documentation for immediate global shipment.

CAS Number

Product Name

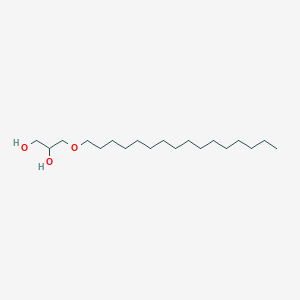

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

1-O-Hexadecylglycerol, also known as chimyl alcohol, is a naturally occurring monoalkylglycerol, a class of ether lipids found in various biological sources, including bone marrow and shark liver oil. Structurally, it consists of a glycerol backbone with a hexadecyl (C16) alkyl chain attached via a chemically stable ether linkage at the sn-1 position. This structure makes it a crucial precursor for the biosynthesis and semisynthesis of more complex ether phospholipids, such as antitumor agents and platelet-activating factor (PAF) analogs. Its defined chain length and ether bond impart specific physicochemical properties relevant for its use in creating lipid-based drug delivery systems and as a modulator of cell membrane composition and function.

References

- [1] Zhang, X., et al. Enzymatic Synthesis, Characterization, Antioxidant Activity, and Density Functional Theory Calculation of Novel 1-O-alkylglyceryl Ferulate. Food Biophysics (2026).

- [2] Iannitti, T., & Palmieri, B. An Update on the Therapeutic Role of Alkylglycerols. Marine Drugs, 8(8), 2267–2300 (2010).

- [3] Nagy, K., et al. Synthesis of ether lipids: natural compounds and analogues. Beilstein Journal of Organic Chemistry, 11, 633–656 (2015).

- [4] Phuyal, S., et al. The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells. Journal of Biological Chemistry, 290(7), 4212–4227 (2015).

- [5] Bergan, J., et al. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells. PLOS ONE, 8(9), e75904 (2013).

- [6] Mangold, H. K., & Weber, N. Biotransformation of rac-1(3)-O-alkylglycerols in cell suspension cultures of rape and semisynthesis of 1-O-alkyl-2-palmitoyl-sn-glycero-3-phospho-(N-palmitoyl) ethanolamines, potent antitumor agents. Lipids, 22(10), 789-799 (1987).

Substituting 1-O-Hexadecylglycerol with close analogs like 1-O-octadecylglycerol (batyl alcohol), ester-linked lipids like palmitin, or crude alkylglycerol mixtures is often unviable due to critical differences in physicochemical behavior. The C16 alkyl chain length of 1-O-Hexadecylglycerol is a key determinant of its thermal properties and packing behavior within lipid bilayers, which directly impacts the stability and release characteristics of nanoparticle formulations. Using an analog with a different chain length (e.g., C18 batyl alcohol) will alter these properties. Furthermore, its chemically robust ether bond offers greater stability against enzymatic and chemical degradation compared to the ester bond in acylglycerols like palmitin, a critical factor for precursor suitability in multi-step syntheses and for formulation stability. Using undefined or crude mixtures introduces variability that undermines reproducibility in sensitive biological assays and controlled-release applications.

References

- [1] Carosio, A., et al. Temperature-Dependent Alkyl Glycerol Ether Lipid Composition of Mesophilic and Thermophilic Sulfate-Reducing Bacteria. Frontiers in Microbiology, 8, 1489 (2017).

- [2] Latyshev, N.A., et al. 1-O-Alkylglycerol Ethers from the Marine Sponge Guitarra abbotti and Their Cytotoxic Activity. Marine Drugs, 20(7), 409 (2022).

Ether Phospholipid Synthesis vs. Acyl-Analog

When used as a metabolic precursor in cell culture, 1-O-Hexadecylglycerol (HG) specifically and significantly increases the cellular content of ether lipids, doubling the total amount. In contrast, its acyl-analog, DL-α-palmitin (DP), has a negligible effect on ether lipid levels. Specifically, treatment of PC-3 cells with HG led to a ~2-fold increase in total ether-linked phosphatidylethanolamine (PE O-) and phosphatidylcholine (PC O-) species. For example, the level of PE(O-16:0/18:1) increased by approximately 150% in HG-treated cells, while remaining unchanged in DP-treated cells.

| Evidence Dimension | Increase in cellular ether lipid content (PE O- species) |

| Target Compound Data | ~100-150% increase for various PE(O-16:0) species |

| Comparator Or Baseline | DL-α-palmitin (acyl analog) or untreated cells: No significant change |

| Quantified Difference | Effect is specific and quantitatively doubles total ether lipid content, whereas the acyl analog has no effect. |

| Conditions | PC-3 human prostate cancer cells treated with 40 µM of 1-O-Hexadecylglycerol or DL-α-palmitin for 48 hours. |

This demonstrates the compound's specific and efficient incorporation into ether lipid pathways, making it the correct choice for targeted synthesis or metabolic studies of ether lipids, where using an acyl-analog would fail.

Skin Penetration Retarder vs. Enhancer

In topical formulations, 1-O-Hexadecylglycerol (chimyl alcohol) acts as a penetration retarder, opposing the effect of common penetration enhancers. When combined with the well-known enhancer Transcutol P®, a chimyl alcohol formulation decreased transepidermal water loss (TEWL) by 16.6% compared to Transcutol P® alone. This indicates a strengthening of the skin barrier. In permeation studies with the model drug piroxicam, the formulation containing chimyl alcohol reduced the drug flux (Jss) to 1.15 ± 0.17 µg/cm²/h, a significant decrease from the 2.14 ± 0.28 µg/cm²/h observed with the Transcutol P® baseline formulation.

| Evidence Dimension | Piroxicam flux across skin (Jss) |

| Target Compound Data | 1.15 ± 0.17 µg/cm²/h (with Chimyl Alcohol) |

| Comparator Or Baseline | Transcutol P® formulation: 2.14 ± 0.28 µg/cm²/h |

| Quantified Difference | 46.3% reduction in drug flux |

| Conditions | In vitro permeation study using Franz diffusion cells with pig skin, with piroxicam as the model drug in a Transcutol P® vehicle. |

This makes 1-O-Hexadecylglycerol a strategic choice for topical formulations where the goal is to localize an active ingredient in the upper skin layers and prevent systemic absorption, a completely different and non-interchangeable function from penetration enhancers.

Cellular Lipidome Remodeling vs. Acyl-Analog

Treatment of HEp-2 cells with 1-O-Hexadecylglycerol (HG) not only increases ether lipid levels but also induces significant, quantifiable changes in other lipid classes, an effect not mirrored by its acyl-analog, palmitin. For example, HG treatment led to a ~2-fold increase in total ceramide levels and a ~1.5-fold increase in total phosphatidylinositol (PI) levels compared to untreated cells. While palmitin also increased these lipids, HG's effect was part of a broader and distinct remodeling of the lipidome, including a significant decrease in multiple glycosphingolipid species, which was not observed with palmitin treatment.

| Evidence Dimension | Fold-change in total ceramide levels |

| Target Compound Data | ~2-fold increase vs. control |

| Comparator Or Baseline | Untreated cells (baseline); Palmitin (acyl analog, also showed an increase but with a different overall lipidomic impact) |

| Quantified Difference | Causes a distinct and broad lipidome shift, including decreased glycosphingolipids, unlike its acyl-analog. |

| Conditions | HEp-2 cells incubated with 40 µM 1-O-Hexadecylglycerol (HG) or 40 µM palmitin for 48 hours, followed by quantitative mass spectrometry-based lipidomics. |

For researchers studying lipid metabolism and signaling, this compound is a specific tool to induce a unique and reproducible shift in the cellular lipidome, a function for which its common acyl-analog is not a valid substitute.

Ether Phospholipid Targeted Synthesis

Due to its specific and efficient incorporation into ether lipid biosynthetic pathways, 1-O-Hexadecylglycerol is the designated starting material for the laboratory-scale or industrial synthesis of advanced ether lipids, such as PAF-antagonists or ether-linked drug conjugates, where the stability of the ether bond is paramount.

Localized Topical Formulations

This compound is ideal for developing dermatological or cosmetic formulations that require the active ingredient to remain in the epidermis or dermis. Its demonstrated ability to reduce skin permeability can be leveraged to minimize systemic absorption of potent APIs, thereby reducing potential side effects and maximizing local efficacy.

Lipid Metabolism & Signaling Tool

As a tool for cell biology, 1-O-Hexadecylglycerol is used to controllably alter cellular membrane composition. Its ability to specifically double ether lipid content and induce broader, predictable changes in the lipidome allows researchers to investigate the functional roles of these lipids in processes like membrane trafficking and exosome release.

References

- [1] Nagy, K., et al. Synthesis of ether lipids: natural compounds and analogues. Beilstein Journal of Organic Chemistry, 11, 633–656 (2015).

- [2] Calpena, A. C., et al. Alkylglycerol Derivatives, a New Class of Skin Penetration Modulators. Pharmaceutics, 9(1), 1 (2017).

- [3] Phuyal, S., et al. The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells. Journal of Biological Chemistry, 290(7), 4212–4227 (2015).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

53584-29-5

6145-69-3

Wikipedia

Chimyl alcohol

Use Classification

Explore Compound Types